molecular formula C16H15FN2O3S B15158108 N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide CAS No. 712277-71-9

N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B15158108
CAS No.: 712277-71-9
M. Wt: 334.4 g/mol
InChI Key: WZDUZEKKKMGVJF-UHFFFAOYSA-N
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Description

N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzamide group and a dimethoxyphenyl carbamothioyl moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 3,5-dimethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with thiocarbamoyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-Dimethoxyphenyl)carbamothioyl]benzamide
  • N-{[(3,5-dimethoxyphenyl)carbamothioyl]amino}-2-(pyridin-4-yl)quinoline-4-carboxamide
  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

712277-71-9

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C16H15FN2O3S/c1-21-13-7-12(8-14(9-13)22-2)18-16(23)19-15(20)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H2,18,19,20,23)

InChI Key

WZDUZEKKKMGVJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)OC

Origin of Product

United States

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